Structural Differentiation Impacting Target Engagement: N1-(3-Nitrobenzyl) vs. N1-Benzyl
High-strength differential evidence is limited for CAS 941910-59-4. This item represents a class-level inference. A direct structural analog, 1-benzyl-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, has been co-crystallized within the BD2 bromodomain of BRD2 (PDB: 6ZB0) [1]. The X-ray structure reveals that the N1-benzyl group occupies a hydrophobic pocket where the 3-nitro substituent of the target compound would be positioned. The introduction of an electron-withdrawing and hydrogen-bond-capable nitro group at this position is predicted, based on the class SAR, to alter the binding affinity and selectivity for different bromodomains compared to the unsubstituted benzyl analog. No direct head-to-head biochemical data was identified in the primary literature.
| Evidence Dimension | Structural interaction with BRD2 BD2 |
|---|---|
| Target Compound Data | N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide: PDB structure not available. |
| Comparator Or Baseline | 1-benzyl-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Co-crystal in BRD2 BD2 (PDB: 6ZB0, resolution 1.613 Å) [1]. |
| Quantified Difference | Not quantifiable due to lack of direct comparative biochemical data. |
| Conditions | X-ray crystallography; target engagement inferred from class SAR. |
Why This Matters
This structural differentiation is critical for procurement by teams investigating epigenetic targets, as it suggests divergent bromodomain selectivity that a generic BD2 inhibitor cannot replicate.
- [1] RCSB PDB. 6ZB0: C-terminal bromodomain of human BRD2 with 1-benzyl-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. 2020. View Source
